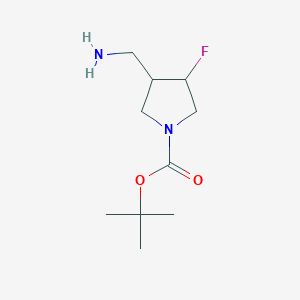![molecular formula C21H14ClN3OS2 B15147526 4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B15147526.png)
4-chloro-N-{[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea is a complex organic compound that features a unique combination of functional groups, including a chlorobenzoyl group, a naphthyl group, and a thiazolyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea typically involves the reaction of 4-chlorobenzoyl chloride with 4-(naphthalen-1-yl)-1,3-thiazol-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the naphthyl or thiazolyl groups.
Reduction: Reduced forms of the chlorobenzoyl or thiazolyl groups.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
科学研究应用
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action of 1-(4-chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The thiazolyl group is known to interact with metal ions, which can influence the compound’s biological activity. Additionally, the naphthyl group can participate in π-π interactions with aromatic residues in proteins, further affecting its mechanism of action.
相似化合物的比较
Similar Compounds
4-Chlorobenzoyl chloride: A precursor in the synthesis of the compound.
4-(Naphthalen-1-yl)-1,3-thiazol-2-amine: Another precursor used in the synthesis.
Thiourea: A common reagent in the synthesis of thiourea derivatives.
Uniqueness
1-(4-Chlorobenzoyl)-3-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]thiourea is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzoyl group enhances its reactivity in substitution reactions, while the naphthyl and thiazolyl groups contribute to its potential biological activities.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
属性
分子式 |
C21H14ClN3OS2 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
4-chloro-N-[(4-naphthalen-1-yl-1,3-thiazol-2-yl)carbamothioyl]benzamide |
InChI |
InChI=1S/C21H14ClN3OS2/c22-15-10-8-14(9-11-15)19(26)24-20(27)25-21-23-18(12-28-21)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H2,23,24,25,26,27) |
InChI 键 |
TVZCQZIKBMTYPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


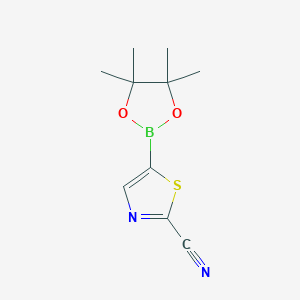
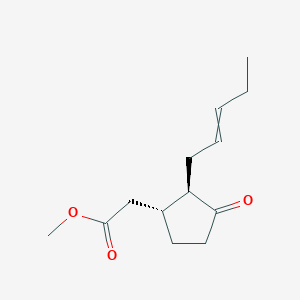
![3-[2-(4-Imidazol-1-yl-phenyl)-2-oxo-eth-(Z)-ylidene]-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B15147460.png)
![(5E)-5-[(2-ethoxyphenyl)methylidene]-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B15147466.png)




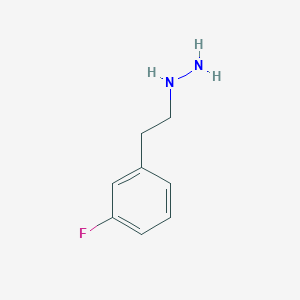
![N-[2-(dimethylamino)ethyl]-N-methylpiperidin-4-amine; tris(maleic acid)](/img/structure/B15147509.png)
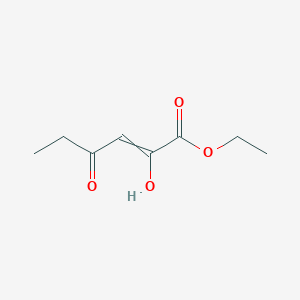
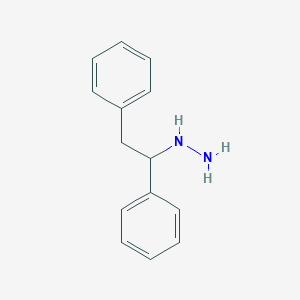
![N-[4-(Aminomethyl)phenyl]-3,5-difluorobenzamide](/img/structure/B15147534.png)
